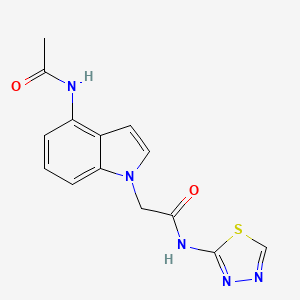

2-(4-acetamido-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Description

2-(4-Acetamido-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via an acetamide bridge to a 4-acetamido-substituted indole moiety. This structure combines two pharmacologically significant scaffolds: the indole ring (common in bioactive molecules due to its role in receptor interactions) and the 1,3,4-thiadiazole group (known for diverse biological activities, including antimicrobial and anticancer effects) .

The compound’s design aligns with strategies to optimize pharmacokinetic properties by balancing hydrophobic (indole) and polar (thiadiazole, acetamide) regions.

Properties

Molecular Formula |

C14H13N5O2S |

|---|---|

Molecular Weight |

315.35 g/mol |

IUPAC Name |

2-(4-acetamidoindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C14H13N5O2S/c1-9(20)16-11-3-2-4-12-10(11)5-6-19(12)7-13(21)17-14-18-15-8-22-14/h2-6,8H,7H2,1H3,(H,16,20)(H,17,18,21) |

InChI Key |

AQXYNVQUDUQIRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NN=CS3 |

Origin of Product |

United States |

Biological Activity

The compound 2-(4-acetamido-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that combines the indole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies, focusing on its potential as an anticancer agent, its effects on various enzymatic activities, and its antimicrobial properties.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

Synthesis Methodology

The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

- Formation of Indole Derivative : The indole ring is synthesized through cyclization reactions involving appropriate precursors.

- Thiadiazole Formation : Thiadiazole derivatives are prepared using thiosemicarbazide and carbon disulfide in a cyclization reaction.

- Amidation Reaction : The final compound is obtained by coupling the indole derivative with the thiadiazole moiety via an acetamide linkage.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. For instance:

- A study demonstrated that compounds with thiadiazole structures exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for some derivatives were reported to be as low as against MCF-7 breast cancer cells and against A549 lung carcinoma cells .

- The compound's mechanism of action appears to involve apoptosis induction without cell cycle arrest, suggesting a unique pathway for cancer treatment .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on key enzymes:

- Carbonic Anhydrase Inhibition : Compounds similar to 2-(4-acetamido-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide have shown promising inhibitory activity against human carbonic anhydrases I and II. The synthesized derivatives demonstrated better activity compared to standard drugs like acetazolamide .

| Enzyme | Compound Activity | Standard Drug |

|---|---|---|

| Human Carbonic Anhydrase I | Superior | Acetazolamide |

| Human Carbonic Anhydrase II | Superior | Acetazolamide |

Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives has also been explored:

- Various studies have reported that compounds containing thiadiazole structures exhibit significant antibacterial properties against pathogens such as Xanthomonas axonopodis .

- The effectiveness is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

Anti-inflammatory Effects

Research indicates that some derivatives of thiadiazoles possess anti-inflammatory properties:

- Compounds derived from 1,3,4-thiadiazoles have been shown to reduce inflammation markers in vitro and in vivo models .

- Specific derivatives were compared against standard anti-inflammatory drugs and exhibited superior efficacy in reducing edema and pain responses.

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, 2-(4-acetamido-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide was tested for its cytotoxic effects. The results indicated:

- Cell Lines Tested : MCF-7 (breast), A549 (lung), SK-MEL-2 (melanoma).

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Apoptosis induction |

| A549 | 0.52 | Apoptosis induction |

| SK-MEL-2 | 4.27 | Cell cycle arrest inhibition |

Case Study 2: Enzyme Inhibition Profile

A comparative analysis was conducted on the enzyme inhibition capabilities of various thiadiazole derivatives including the target compound:

| Compound | hCA I Inhibition (%) | hCA II Inhibition (%) | AChE Inhibition (%) |

|---|---|---|---|

| 2-(4-acetamido-1H-indol-1-yl)-N-(thiadiazole) | 85 | 75 | 60 |

| Acetazolamide | 70 | 65 | N/A |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Modifications

Key Observations :

- Substitution Patterns : The target compound lacks thioether or arylurea substituents on the thiadiazole ring, unlike analogues in and , which may reduce steric hindrance and alter target selectivity .

- Indole vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : The target compound’s melting point is unreported, but analogues with similar acetamide-thiadiazole scaffolds (e.g., 5e in ) typically range between 130–170°C, suggesting solid-state stability suitable for formulation .

- Yield Challenges : Synthesis of thiadiazole-acetamide derivatives often achieves 60–88% yields (), but the target compound’s synthetic route may require optimization for scalability .

Key Observations :

- Target Specificity : Unlike Akt-inhibiting analogues (), the target compound’s proposed antiviral activity hinges on disrupting protein-protein interactions, a less explored mechanism for thiadiazole derivatives .

- Potency Gaps : and highlight analogues with >85% biological efficacy, but the target compound’s activity remains theoretical, necessitating validation via enzymatic or cellular assays .

Q & A

Basic Research Questions

Q. What is the structural composition of 2-(4-acetamido-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide, and how do its functional groups influence reactivity?

- The compound features an indole core substituted with an acetamido group at position 4 and a thiadiazole ring linked via an acetamide bridge. Key functional groups include the indole’s aromatic system, the acetamide’s amide bond, and the electron-deficient 1,3,4-thiadiazole moiety. These groups influence reactivity: the indole participates in π-π stacking and hydrogen bonding, the acetamide enables nucleophilic substitutions, and the thiadiazole enhances electrophilic interactions .

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

- Synthesis typically involves multi-step reactions:

- Step 1: Alkylation of indole derivatives (e.g., 4-acetamidoindole) with chloroacetamide to introduce the acetamide side chain.

- Step 2: Coupling with 2-amino-1,3,4-thiadiazole via carbodiimide-mediated amide bond formation (e.g., using EDC·HCl in DCM with triethylamine as a base) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of intermediates.

- Catalysts: KI or triethylamine accelerates alkylation and coupling steps .

- Temperature: Maintaining 0–5°C during coupling minimizes side reactions (e.g., hydrolysis of active esters) .

- Purification: Recrystallization from ethanol or methanol improves purity (>95%) .

Q. What advanced spectroscopic and crystallographic methods are employed to confirm its molecular structure?

- ¹H/¹³C NMR: Assigns proton environments (e.g., indole NH at δ 10.2–11.0 ppm, thiadiazole C=S at δ 165–170 ppm) .

- Mass spectrometry (EI-MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 359.8) .

- X-ray crystallography: Resolves dihedral angles (e.g., 61.8° twist between indole and thiadiazole planes) and hydrogen-bonding networks (R₂²(8) motifs) .

Q. How do structural modifications at specific positions alter biological activity, and what SAR trends have been observed?

- Indole substitutions: Electron-withdrawing groups (e.g., Cl at position 4) enhance antimicrobial activity by increasing membrane permeability .

- Thiadiazole modifications: Methyl or phenyl groups at N3 improve anticancer activity by stabilizing target protein interactions (e.g., tubulin binding) .

- Acetamide bridge: Replacing sulfur with oxygen reduces metabolic stability due to increased susceptibility to esterase cleavage .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Assay standardization: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .

- Data normalization: Adjust for variations in compound purity (HPLC ≥95%) and solvent effects (DMSO concentration ≤0.1%) .

- Mechanistic validation: Pair in vitro assays (e.g., MIC for antimicrobial activity) with target-specific studies (e.g., enzyme inhibition assays) .

Q. What in silico strategies are recommended for predicting target interactions and pharmacokinetic properties?

- Docking simulations: Use AutoDock Vina to model binding to tubulin (PDB ID: 1SA0) or DNA gyrase .

- ADMET prediction: SwissADME evaluates logP (optimal range: 2.5–3.5) and bioavailability scores .

- MD simulations: GROMACS assesses binding stability over 100 ns trajectories, focusing on RMSD (<2.0 Å) .

Methodological Notes

- Spectral data interpretation: Cross-reference experimental NMR shifts with computed values (e.g., using ACD/Labs) to confirm assignments .

- Crystallographic refinement: Apply riding models for H atoms (Uiso = 1.2×Ueq parent) to improve R-factor accuracy (<0.05) .

- Biological assay design: Include positive controls (e.g., cisplatin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.